molecular formula C26H28N4O3S B2429386 N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111998-46-9

N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2429386
CAS RN: 1111998-46-9
M. Wt: 476.6
InChI Key: ORQXQAQEHSUKCH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H28N4O3S and its molecular weight is 476.6. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Drug Design

Research on heterocyclic derivatives such as those involving guanidine and pyrimidinones has been a cornerstone in drug design, particularly for the development of molecules with potential therapeutic applications. For example, the synthesis and structural analysis of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione and its derivatives highlight the role of heterocyclic compounds in medicinal chemistry, offering a template for the design of new drugs with improved efficacy and safety profiles (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial and Antifungal Agents

The structural motif of pyrimidinones, similar to the compound , has been explored for antimicrobial and antifungal properties. Studies have shown that derivatives incorporating this motif exhibit significant activity against various microbial strains, suggesting their potential as leads for the development of new antimicrobial and antifungal agents (Bondock, Rabie, Etman, & Fadda, 2008).

Inflammation and Pain Management

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the therapeutic potential of complex heterocyclic structures in managing pain and inflammation. These compounds were found to inhibit cyclooxygenase enzymes and exhibit significant analgesic and anti-inflammatory activities, highlighting the potential application of similar compounds in therapeutic settings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neurological Disorders

The exploration of heterocyclic compounds also extends to the development of treatments for neurological disorders. For instance, the synthesis of pyrrolidinone derivatives and their evaluation as cognition-enhancing agents or anticonvulsants indicates the potential utility of these compounds in addressing neurological conditions. The structural complexity and functional diversity of these compounds make them promising candidates for the development of new neuroactive drugs (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-17-10-11-20(14-18(17)2)27-22(31)16-34-26-28-23-21(19-8-6-5-7-9-19)15-29(3)24(23)25(32)30(26)12-13-33-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXQAQEHSUKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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